molecular formula C11H12N4O B2646806 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-70-0

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2646806
CAS RN: 866896-70-0
M. Wt: 216.244
InChI Key: UPUIIHIRUXUXFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide consists of a triazole ring fused with an amide group. The methylphenyl substituent at position 4 adds steric bulk and influences its properties. X-ray crystallography studies reveal the precise arrangement of atoms within the molecule .

Scientific Research Applications

Antimicrobial Properties

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a novel triazole derivative, demonstrates significant antimicrobial activities. Research has shown that compounds like 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibit potent antibacterial effects against strains such as Staphylococcus aureus. Additionally, they have shown activity against pathogenic yeast like Candida albicans, indicating their potential in treating fungal infections as well as bacterial ones (Pokhodylo et al., 2021).

Chemical Synthesis and Modification

The chemical behavior of triazole compounds, including 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, has been extensively studied. Research indicates that these compounds can be synthesized through various chemical reactions and can be modified to create a variety of derivatives. This adaptability in synthesis and modification is crucial for developing new drugs and materials (Albert & Taguchi, 1973).

Potential in Drug Development

The structural properties of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide make it a significant candidate in drug development, especially in the area of antitumoral agents. Its unique molecular conformation, as evidenced in studies involving X-ray diffraction crystallography, suggests potential for developing new pharmaceuticals (Shen et al., 2013).

Combinatorial Chemistry Applications

This compound plays a role in combinatorial chemistry, where it is used for the creation of combinatorial libraries. These libraries are vital for rapidly screening and identifying new compounds with potential therapeutic applications (Pokhodylo et al., 2009).

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)15-8(2)10(11(12)16)13-14-15/h3-6H,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIIHIRUXUXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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